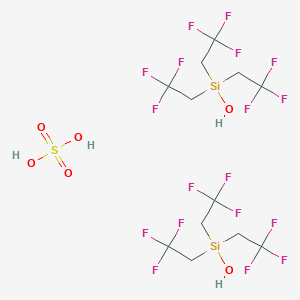

Hydroxy-tris(2,2,2-trifluoroethyl)silane;sulfuric acid

Description

Properties

CAS No. |

909009-48-9 |

|---|---|

Molecular Formula |

C12H16F18O6SSi2 |

Molecular Weight |

686.46 g/mol |

IUPAC Name |

hydroxy-tris(2,2,2-trifluoroethyl)silane;sulfuric acid |

InChI |

InChI=1S/2C6H7F9OSi.H2O4S/c2*7-4(8,9)1-17(16,2-5(10,11)12)3-6(13,14)15;1-5(2,3)4/h2*16H,1-3H2;(H2,1,2,3,4) |

InChI Key |

CUXITDCIIZMPLP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)[Si](CC(F)(F)F)(CC(F)(F)F)O.C(C(F)(F)F)[Si](CC(F)(F)F)(CC(F)(F)F)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Reaction Method

In this method, hydroxy-tris(2,2,2-trifluoroethyl)silane can be synthesized through the direct reaction of a silanol with trifluoroethanol in the presence of a catalyst.

Reagents :

- Silanol (e.g., trimethylsilanol)

- Trifluoroethanol

- Acid catalyst (e.g., sulfuric acid)

-

- Mix silanol and trifluoroethanol in a reaction vessel.

- Add sulfuric acid as a catalyst to facilitate the reaction.

- Heat the mixture under reflux conditions for several hours.

- Allow the mixture to cool and then neutralize with a base (e.g., sodium bicarbonate).

- Extract the product using an organic solvent (e.g., diethyl ether).

Yield : Typically yields around 60-70% depending on reaction conditions.

Two-Step Synthesis Method

This method involves an intermediate step where a tris(2,2,2-trifluoroethyl) derivative is first formed before introducing the hydroxyl group.

Reagents :

- Boron trichloride or borane dimethyl sulfide

- Trifluoroethanol

- Water or hydroxyl source

-

- React boron trichloride with trifluoroethanol to form tris(2,2,2-trifluoroethyl) borate.

- Hydrolyze the borate with water or an alcohol containing hydroxyl groups to yield hydroxy-tris(2,2,2-trifluoroethyl) derivative.

- Treat the resulting compound with concentrated sulfuric acid to obtain hydroxy-tris(2,2,2-trifluoroethyl)silane; sulfuric acid.

Yield : This method may provide higher purity products but can be more complex due to multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-tris(2,2,2-trifluoroethyl)silane;sulfuric acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced under specific conditions to yield silane derivatives.

Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various silane derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Electrophilic Reactions

Hydroxy-tris(2,2,2-trifluoroethyl)silane; sulfuric acid can act as a strong electrophile due to the presence of the trifluoroethyl groups. These groups enhance the electrophilic character of the silicon atom, facilitating reactions such as nucleophilic substitutions and additions. This property is particularly useful in the synthesis of complex organic molecules where selective functionalization is required.

Catalysis

The compound can serve as a catalyst in various organic transformations. For instance, it has been utilized in the formation of amides from carboxylic acids and amines through condensation reactions. The presence of sulfuric acid can further enhance the catalytic activity by providing a proton source that activates substrates for nucleophilic attack .

Material Science

Silane Coupling Agents

In material science, hydroxy-tris(2,2,2-trifluoroethyl)silane; sulfuric acid functions as a silane coupling agent. It promotes adhesion between inorganic substrates (like glass or metals) and organic polymers. This property is crucial in coatings and adhesives where improved mechanical strength and durability are desired.

Surface Modification

The compound is effective for surface modification processes. It can modify surfaces to impart hydrophobic characteristics due to the fluorinated groups. This application is particularly relevant in creating anti-fogging coatings or water-repellent surfaces in various consumer products and industrial applications.

Case Studies

Mechanism of Action

The mechanism by which hydroxy-tris(2,2,2-trifluoroethyl)silane;sulfuric acid exerts its effects involves the interaction of its functional groups with target molecules. The trifluoroethyl groups enhance the compound’s stability and reactivity, while the hydroxyl group allows for further chemical modifications. The sulfuric acid component acts as a catalyst in various reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Hydroxy-tris(2,2,2-trifluoroethyl)silane combines silanol reactivity with trifluoroethyl hydrophobicity, enabling applications in surface modification or catalysis.

- Trifluoroethyl esters (e.g., 2,2,2-trifluoroethyl palmitate) prioritize lipophilicity and are used in polymer synthesis and battery electrolytes .

- Triflate esters (e.g., TFET) are highly reactive in SN2 reactions due to the triflate group’s strong electron-withdrawing nature .

- Trifluoroethyl sulfates exhibit stability in basic conditions but hydrolyze in dilute sulfuric acid, making them useful as temporary protecting groups .

Key Observations :

- The [PhICH₂CF₃][OTf]-Cs₂CO₃ method for trifluoroethyl esters outperforms traditional methods (e.g., H₂SO₄-catalyzed esterification) in yield (99% vs. 52–79%) and functional group tolerance .

- Triflate esters require specialized reagents (e.g., triflic anhydride) and anhydrous conditions, limiting scalability compared to iodonium-based methods .

Key Observations :

- Trifluoroethyl esters enhance lithium-ion battery performance by stabilizing carbonate-based electrolytes, reducing decomposition at >4.5 V .

- Trifluoroethyl sulfates serve as robust protecting groups in carbohydrate chemistry, resisting basic conditions but cleaving under acidic or strongly basic conditions .

Stability and Reactivity

Key Observations :

Biological Activity

Hydroxy-tris(2,2,2-trifluoroethyl)silane; sulfuric acid is a compound that has garnered attention in the field of organic chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Hydroxy-tris(2,2,2-trifluoroethyl)silane is characterized by the presence of three trifluoroethyl groups attached to a silicon atom, along with a hydroxyl group. The trifluoroethyl groups confer distinct chemical properties that may influence the compound's interaction with biological systems.

The biological activity of hydroxy-tris(2,2,2-trifluoroethyl)silane; sulfuric acid can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by generating reactive oxygen species, leading to cellular damage and apoptosis.

- Membrane Disruption : The hydrophobic nature of the trifluoroethyl groups could facilitate interactions with lipid membranes, potentially disrupting cellular integrity.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cellular functions.

Biological Activity Overview

The biological activities reported for hydroxy-tris(2,2,2-trifluoroethyl)silane; sulfuric acid include antimicrobial properties and potential applications in drug development. Here is a summary of its activities:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |

| Antioxidant | Potentially scavenges free radicals and reduces oxidative stress. |

| Cytotoxicity | Induces apoptosis in cancer cell lines through ROS generation. |

Case Studies

- Antimicrobial Activity : A study demonstrated that hydroxy-tris(2,2,2-trifluoroethyl)silane showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating strong antimicrobial properties.

- Cytotoxic Effects on Cancer Cells : Research involving human cancer cell lines revealed that treatment with hydroxy-tris(2,2,2-trifluoroethyl)silane resulted in a dose-dependent decrease in cell viability. At concentrations above 100 µg/mL, the compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.

- Oxidative Stress Induction : In vitro assays showed that exposure to hydroxy-tris(2,2,2-trifluoroethyl)silane led to elevated levels of intracellular ROS in human fibroblast cells. This increase was correlated with a decrease in mitochondrial membrane potential and subsequent cell death.

Research Findings

Recent studies have highlighted various aspects of the biological activity of hydroxy-tris(2,2,2-trifluoroethyl)silane; sulfuric acid:

- Synthesis and Characterization : The compound can be synthesized through a simple reaction involving silanes and sulfuric acid under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm its structure.

- Potential Applications : Due to its biological activities, there is ongoing research into its potential use as an antimicrobial agent in pharmaceuticals or as a precursor for drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Hydroxy-tris(2,2,2-trifluoroethyl)silane and its interaction with sulfuric acid?

- Methodological Answer : The synthesis of trifluoroethyl-containing compounds often involves stepwise alkylation or esterification. For example, trifluoroethyl esters can be synthesized using sulfur trioxide–pyridine complexes followed by reaction with trifluorodiazoethane derivatives, as demonstrated in carbohydrate sulfate protection studies . When combining with sulfuric acid, controlled protonation or acid-catalyzed reactions require precise stoichiometry (e.g., 1:1 molar ratio) and inert conditions to avoid hydrolysis. Reaction monitoring via NMR (e.g., or ) is critical to confirm intermediate formation and final product purity .

Q. How can reaction conditions (e.g., sulfuric acid concentration, temperature) be optimized to minimize side reactions?

- Methodological Answer : Optimization involves systematic variation of parameters:

- Acid Concentration : Use dilute sulfuric acid (0.1–1 M) to prevent over-protonation or decomposition of trifluoroethyl groups. Higher concentrations (>2 M) may cleave sulfate esters .

- Temperature : Maintain temperatures below 50°C to avoid thermal degradation. For exothermic reactions, employ ice baths or gradual reagent addition .

- Kinetic Analysis : Use in-situ FTIR or UV-Vis spectroscopy to track reaction progress and identify side products .

Q. What analytical techniques are recommended for assessing the stability of Hydroxy-tris(2,2,2-trifluoroethyl)silane in acidic media?

- Methodological Answer :

- pH Stability Tests : Expose the compound to buffered solutions (pH 1–6) and monitor degradation via HPLC-MS or NMR over 24–72 hours .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under controlled acidic atmospheres .

- X-ray Crystallography : Compare crystal structures before and after acid exposure to identify bond cleavage or structural rearrangements .

Advanced Research Questions

Q. How can contradictory data between experimental results and theoretical predictions be resolved for this compound?

- Methodological Answer :

- Error Analysis : Replicate experiments ≥3 times to assess reproducibility. If inconsistencies persist, validate instrumentation (e.g., calibrate NMR spectrometers) and reagent purity (e.g., via elemental analysis) .

- Computational Validation : Perform density functional theory (DFT) calculations to predict reaction pathways and compare with experimental intermediates. Software like Gaussian or ORCA can model trifluoroethyl-silane interactions with sulfuric acid .

- Cross-Validation : Use alternative synthetic routes (e.g., silylation instead of esterification) to confirm product identity .

Q. What mechanistic insights can be gained from studying the decomposition of Hydroxy-tris(2,2,2-trifluoroethyl)silane in sulfuric acid?

- Methodological Answer :

- Isotopic Labeling : Introduce -labeled sulfuric acid to track oxygen transfer during hydrolysis. Analyze products via high-resolution mass spectrometry (HRMS) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated silane derivatives to identify rate-determining steps .

- In-situ Raman Spectroscopy : Monitor Si-O and S-O bond vibrations to detect transient intermediates .

Q. How can quantum chemical calculations predict the reactivity of this compound in sulfuric acid-mediated reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the solvation dynamics of the silane-sulfuric acid system in explicit solvent environments (e.g., water or DMSO) using software like GROMACS .

- Reactivity Descriptors : Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites on the silane .

- Transition State Analysis : Locate energy barriers for proton transfer or siloxane formation using QM/MM hybrid methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.